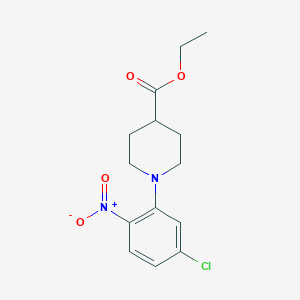

Ethyl 1-(5-chloro-2-nitrophenyl)piperidine-4-carboxylate

描述

Introduction and Chemical Identity

Background and Significance

Ethyl 1-(5-chloro-2-nitrophenyl)piperidine-4-carboxylate emerged as a compound of interest within the broader context of heterocyclic chemistry research, particularly in the development of molecules containing piperidine scaffolds. The compound exemplifies the sophisticated synthetic approaches employed in modern organic chemistry, where multiple functional groups are strategically positioned to create molecules with specific chemical properties and potential biological activities. The presence of both electron-withdrawing groups, specifically the nitro and chloro substituents on the aromatic ring, combined with the ethyl ester functionality, creates a molecule with distinctive electronic and steric characteristics that make it valuable for further chemical modifications.

The compound's significance extends beyond its individual properties, as it represents a class of molecules that demonstrate the versatility of piperidine-based synthetic chemistry. Piperidine derivatives have historically played crucial roles in medicinal chemistry and synthetic organic chemistry, serving as versatile building blocks for the construction of more complex molecular architectures. The specific substitution pattern observed in this compound, with its combination of halogen and nitro group functionalization, provides multiple sites for potential chemical transformations, making it a valuable synthetic intermediate.

Research efforts in the field of heterocyclic chemistry have consistently demonstrated the importance of compounds like this compound in advancing our understanding of structure-activity relationships and synthetic methodologies. The compound's molecular framework allows for systematic studies of how different substituent patterns affect chemical reactivity and physical properties, contributing to the broader knowledge base in organic chemistry research.

Chemical Classification and Nomenclature

This compound belongs to the chemical class of piperidine carboxylates, which are characterized by the presence of a six-membered saturated nitrogen-containing ring with an ester functional group attached at the 4-position. The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, reflecting its complex substitution pattern and stereochemical considerations.

The compound can be classified more specifically as a substituted piperidine derivative, where the nitrogen atom of the piperidine ring is connected to a substituted phenyl group bearing both chloro and nitro substituents. The International Union of Pure and Applied Chemistry name, this compound, precisely describes the molecular structure by indicating the ethyl ester group attached to the carboxylic acid functionality at the 4-position of the piperidine ring, and the 5-chloro-2-nitrophenyl substituent attached to the nitrogen atom.

From a functional group perspective, the compound contains several distinct chemical moieties: an aromatic ring system with halogen and nitro substitution, a saturated heterocyclic piperidine ring, and an ethyl ester group. This combination of functional groups places the compound within multiple chemical categories simultaneously, including aromatic compounds, heterocycles, esters, and organohalogen compounds. The presence of the nitro group further classifies it as a nitroaromatic compound, which represents an important class of molecules in synthetic organic chemistry.

The molecular formula C₁₄H₁₇ClN₂O₄ indicates the presence of fourteen carbon atoms, seventeen hydrogen atoms, one chlorine atom, two nitrogen atoms, and four oxygen atoms, giving the compound a molecular weight of 312.75 grams per mole. This molecular composition reflects the complexity of the compound's structure and the diversity of its constituent elements.

Registration and Identification

Chemical Abstracts Service Registry Number (847408-05-3)

The Chemical Abstracts Service registry number 847408-05-3 serves as the primary unique identifier for this compound within the global chemical literature and database systems. This registry number was assigned by the Chemical Abstracts Service, which maintains the world's most comprehensive database of chemical substance information, ensuring that each unique chemical compound receives a distinct numerical identifier regardless of variations in nomenclature or structural representation.

属性

IUPAC Name |

ethyl 1-(5-chloro-2-nitrophenyl)piperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClN2O4/c1-2-21-14(18)10-5-7-16(8-6-10)13-9-11(15)3-4-12(13)17(19)20/h3-4,9-10H,2,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSPMLSDAXABTQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C2=C(C=CC(=C2)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90652739 | |

| Record name | Ethyl 1-(5-chloro-2-nitrophenyl)piperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847408-05-3 | |

| Record name | Ethyl 1-(5-chloro-2-nitrophenyl)piperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthesis of 5-Chloro-2-nitrophenyl Intermediate

The substituted phenyl ring with chloro and nitro groups is typically prepared via electrophilic aromatic substitution or by functional group transformation on a suitably substituted benzene derivative. For example, nitration of 5-chlorophenyl precursors under controlled conditions yields the 5-chloro-2-nitrophenyl intermediate. This intermediate can be further functionalized to introduce aldehyde or acetonitrile groups as precursors for subsequent steps.

Formation of Piperidine Ring and Carboxylate Substitution

The piperidine ring is introduced through cyclization reactions involving amino precursors and suitable carbonyl compounds. In one documented route, 3-(2-chlorophenyl) pentanedioic acid is synthesized by reacting 2-chlorobenzaldehyde with ethyl acetoacetate in the presence of piperidine under reflux conditions. Subsequent hydrolysis and ammonolysis yield the piperidine intermediate.

The ethyl carboxylate group at the 4-position of the piperidine ring is introduced either by direct esterification of the corresponding carboxylic acid or by using ethyl acetoacetate derivatives in the initial steps.

Coupling of Piperidine Intermediate with Substituted Phenyl Moiety

The key step is the coupling of the piperidine intermediate with the 5-chloro-2-nitrophenyl moiety. This is often accomplished via amide bond formation using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DIEA (N,N-diisopropylethylamine) in anhydrous dichloromethane at room temperature, typically stirring for 2 hours. This reaction yields the desired Ethyl 1-(5-chloro-2-nitrophenyl)piperidine-4-carboxylate with high purity.

Purification and Characterization

The crude product is purified by column chromatography using suitable eluent systems (e.g., hexane/ethyl acetate) or recrystallization from methanol or ethanol. The final compound is characterized by:

- Melting point determination.

- Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^13C NMR).

- Mass spectrometry.

- Elemental analysis.

Representative Synthetic Route Summary

| Step | Reagents/Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 2-Chlorobenzaldehyde + Ethyl acetoacetate + Piperidine, reflux in ethanol (3 h) | Formation of 3-(2-chlorophenyl) pentanedioic acid intermediate | 75-85 | Key intermediate for piperidine ring formation |

| 2 | NaOH in 50% ethanol, reflux | Hydrolysis of intermediate to carboxylic acid | 80-90 | Prepares acid for ammonolysis |

| 3 | Ammonia, 200 °C | Conversion to piperidine intermediate | 70-80 | Piperidine ring formation |

| 4 | Reduction and nitration | Introduction of nitro group on phenyl ring | 60-75 | Provides 5-chloro-2-nitrophenyl moiety |

| 5 | Coupling with ethyl 4-piperidine carboxylate derivative using EDCI, DIEA in DCM, room temp (2 h) | Amide bond formation to yield final compound | 65-80 | Final product formation |

| 6 | Column chromatography or recrystallization | Purification | - | Ensures high purity |

Research Findings and Optimization Notes

- The use of EDCI and DIEA as coupling reagents provides efficient amide bond formation under mild conditions, minimizing side reactions and decomposition.

- Reflux times and temperatures are critical for optimizing yields in the initial ring formation and hydrolysis steps.

- The nitration step must be carefully controlled to avoid over-nitration or degradation of sensitive intermediates.

- Purification by column chromatography using a hexane/ethyl acetate gradient yields high purity products suitable for biological evaluation.

- Characterization by NMR and mass spectrometry confirms the structure and purity of the synthesized compound.

化学反应分析

Ethyl 1-(5-chloro-2-nitrophenyl)piperidine-4-carboxylate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

科学研究应用

Ethyl 1-(5-chloro-2-nitrophenyl)piperidine-4-carboxylate is used in various scientific research applications, including:

作用机制

The mechanism of action of Ethyl 1-(5-chloro-2-nitrophenyl)piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and the piperidine ring play crucial roles in its binding affinity and activity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites .

相似化合物的比较

Structural Modifications and Substituent Effects

The following table compares ethyl 1-(5-chloro-2-nitrophenyl)piperidine-4-carboxylate with key analogs, focusing on substituent variations, molecular weights, and reported applications:

Physicochemical Properties

- Stability : Nitro-substituted derivatives may show sensitivity to reducing conditions due to the nitro group’s electrophilic nature .

生物活性

Ethyl 1-(5-chloro-2-nitrophenyl)piperidine-4-carboxylate is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the chemical formula CHClNO. The presence of the nitro group and the piperidine ring are crucial for its biological activity, influencing its binding affinity to various biological targets.

The mechanism of action for this compound primarily involves:

- Enzyme Inhibition : The compound may inhibit enzyme activity by binding to the active sites of specific enzymes, thus modulating their function.

- Receptor Interaction : It may also interact with neurotransmitter receptors, potentially affecting synaptic activity and neurotransmission.

Anticancer Activity

Research indicates that compounds with similar structural features exhibit anticancer properties. The nitro group in particular has been associated with cytotoxic effects against various cancer cell lines. For instance:

- In vitro studies have shown that derivatives containing nitro groups can inhibit the growth of lung, colorectal, and breast cancer cells .

- Mechanisms of action include inhibition of topoisomerase and interference with DNA replication processes .

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties:

- In vitro tests have demonstrated activity against Gram-positive and Gram-negative bacteria, with minimal inhibitory concentration (MIC) values indicating effective growth inhibition .

- The presence of halogen substituents, such as chlorine, enhances the antibacterial effects observed in related piperidine derivatives .

Research Findings and Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:

常见问题

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodology : Molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., viral polymerases) identifies binding poses. MD simulations (e.g., GROMACS) assess stability of ligand-protein complexes. QSAR models correlate electronic parameters (e.g., Hammett constants) with activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。